molecular formula C11H6Cl2N2O B3058454 Bis(5-chloropyridin-2-yl)methanone CAS No. 89544-38-7

Bis(5-chloropyridin-2-yl)methanone

Cat. No. B3058454
Key on ui cas rn: 89544-38-7
M. Wt: 253.08 g/mol
InChI Key: CBGYUJLXQZUKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04529799

Procedure details

A solution of n-butyllithium in hexane (16.3 ml, 1.55 molar) was added under nitrogen to a stirred solution of 2-bromo-5-chloropyridine (5 g) in dry diethyl ether (70 ml) at -70° C. over a period of 20 minutes. A solution of dimethylcarbamoylchloride (1.36 g) in dry diethyl ether (25 ml) was then added slowly over a period of 20 minutes. The mixture was stirred for a further 20 minutes at -70° C. and a solution of ammonium chloride (5 g) in water (50 ml) was then added and the solution allowed to warm to room temperature. The ether layer was separated and the aqueous solution extracted with diethyl ether (2×50 ml). The ether extracts were combined, dried over magnesium sulfate and evaporated. The residue was chromatographed on silica, eluting with a mixture of ethyl acetate and petroleum ether b.p. 60°-80° C. (1:9). The relevant fractions were combined and evaporated and the residue triturated with diethyl ether and dried to yield the title compound as a buff colored solid (0.86 g), (27%), m.p. 164°-167° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16.3 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
27%

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][N:8]=1.CN(C)[C:16](Cl)=[O:17].[Cl-:20].[NH4+:21].[CH3:22][CH2:23][CH2:24][CH2:25][CH2:26]C>C(OCC)C.O>[Cl:20][C:23]1[CH:24]=[CH:25][C:26]([C:16]([C:7]2[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][N:8]=2)=[O:17])=[N:21][CH:22]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Cl
Name
Quantity
16.3 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1.36 g
Type
reactant
Smiles
CN(C(=O)Cl)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for a further 20 minutes at -70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution extracted with diethyl ether (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica
WASH
Type
WASH
Details
eluting with a mixture of ethyl acetate and petroleum ether b.p. 60°-80° C. (1:9)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue triturated with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC=1C=CC(=NC1)C(=O)C1=NC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.86 g
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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